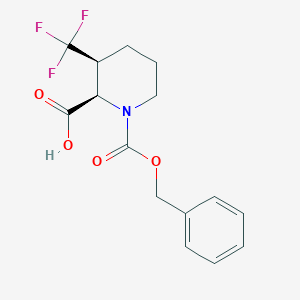![molecular formula C25H24O12 B11815695 Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-](/img/structure/B11815695.png)
Cyclohexanecarboxylic acid, 3,4-bis[[3-(3,4-dihydroxyphenyl)-1-oxo-2-propen-1-yl]oxy]-1,5-dihydroxy-, (1R,3S,4S,5S)-rel-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-二咖啡酰奎宁酸, (1R,3S,4S,5S)-rel-, 也称为3,4-二咖啡酰奎尼酸, 是一种多酚类化合物。它是奎尼酸的衍生物, 常见于各种植物中, 包括咖啡豆、朝鲜蓟和一些药用草本植物。该化合物以其抗氧化性能和潜在的健康益处而闻名。
准备方法
合成路线和反应条件
3,4-二咖啡酰奎宁酸的合成通常涉及奎尼酸与咖啡酸的酯化反应。该反应通常在催化剂(如二环己基碳二亚胺(DCC))和碱(如吡啶)存在下进行。反应条件通常包括0-25°C的温度范围和数小时的反应时间, 以确保完全酯化。
工业生产方法
3,4-二咖啡酰奎宁酸的工业生产可以通过从天然来源(如咖啡豆和朝鲜蓟)中提取获得。提取过程包括溶剂提取, 然后使用柱色谱和结晶等技术进行纯化。最终产品的纯度通常通过高效液相色谱(HPLC)分析来保证。
化学反应分析
反应类型
3,4-二咖啡酰奎宁酸会发生各种化学反应, 包括:
氧化: 它可以被氧化形成醌类和其他氧化产物。
还原: 还原反应可以将其转化为二氢衍生物。
取代: 它可以发生取代反应, 尤其是在羟基上。
常见试剂和条件
氧化: 常见的氧化剂包括高锰酸钾(KMnO₄)和过氧化氢(H₂O₂)。
还原: 通常使用硼氢化钠(NaBH₄)等还原剂。
取代: 醋酸酐和乙酰氯等试剂可用于乙酰化反应。
主要形成的产物
氧化: 醌类和其他氧化衍生物。
还原: 3,4-二咖啡酰奎宁酸的二氢衍生物。
取代: 乙酰化衍生物和其他取代产物。
科学研究应用
3,4-二咖啡酰奎宁酸具有广泛的科学研究应用, 包括:
化学: 它被用作分析化学中用于定量植物提取物中多酚的标准化合物。
生物学: 它因其抗氧化性能和清除自由基的能力而被研究。
医学: 研究表明, 它在治疗各种疾病(包括癌症、糖尿病和心血管疾病)方面具有潜力。它具有抗炎、抗癌和抗糖尿病的特性。
工业: 它在食品和饮料行业中用作天然抗氧化剂和防腐剂。
作用机制
3,4-二咖啡酰奎宁酸的作用机制涉及它与各种分子靶标和途径的相互作用:
抗氧化活性: 它清除自由基和活性氧(ROS), 从而保护细胞免受氧化损伤。
抗炎活性: 它抑制促炎细胞因子和酶(如环氧合酶(COX)和脂氧合酶(LOX))的产生。
抗癌活性: 它通过激活半胱天冬酶和抑制细胞增殖途径, 在癌细胞中诱导凋亡。
相似化合物的比较
3,4-二咖啡酰奎宁酸可以与其他类似的化合物进行比较, 例如:
绿原酸: 另一种存在于咖啡豆中的多酚类化合物, 以其抗氧化和抗炎特性而闻名。
奎尼酸: 3,4-二咖啡酰奎宁酸的母体化合物, 通常存在于植物中, 并用作合成各种衍生物的前体。
咖啡酸: 一种与奎尼酸酯化形成3,4-二咖啡酰奎宁酸的酚酸, 以其抗氧化和抗癌特性而闻名。
3,4-二咖啡酰奎宁酸的独特之处在于它具有两个咖啡酰基, 这使得它与母体化合物相比具有更强的抗氧化活性。
属性
分子式 |
C25H24O12 |
|---|---|
分子量 |
516.4 g/mol |
IUPAC 名称 |
(1R,3S,4S,5S)-3,4-bis[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/t19-,20-,23-,25+/m0/s1 |
InChI 键 |
UFCLZKMFXSILNL-WXAIXHMISA-N |
手性 SMILES |
C1[C@@H]([C@@H]([C@H](C[C@]1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
规范 SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3,4,5-Trimethoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815613.png)


![Cyclopenta[c]pyran-4-carboxylic acid, 1-(](/img/structure/B11815625.png)

![(3S)-3-(2-methylpropoxycarbonyl)-2-azabicyclo[2.2.2]octane-2-carboxylic acid](/img/structure/B11815637.png)

![4-[(4-Methoxyphenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid](/img/structure/B11815645.png)
![Ditert-butyl 3,4,6,10-tetrazatricyclo[6.3.0.02,6]undeca-2,4-diene-5,10-dicarboxylate](/img/structure/B11815655.png)

![3-[(4-tert-butylphenyl)methylidene]-1H,2H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B11815685.png)

![7-(tert-Butoxycarbonyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a][1,4]diazepine-3-carboxylic acid](/img/structure/B11815690.png)

